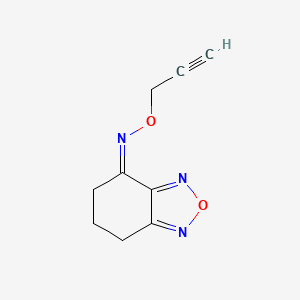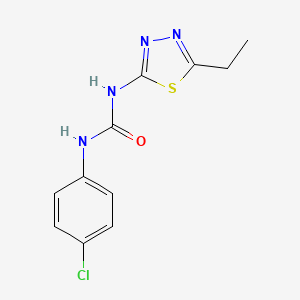
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-2-propyn-1-yloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-2-propyn-1-yloxime, commonly known as BDP, is a fluorescent probe that is widely used in scientific research. It is a versatile molecule that can be used for various applications, including imaging, sensing, and detection.
Mecanismo De Acción
BDP works by undergoing a photochemical reaction when exposed to light. The molecule absorbs light at a specific wavelength and emits light at a higher wavelength, which can be detected using a fluorescence microscope. The mechanism of action of BDP is well-understood and has been extensively studied in the literature.
Biochemical and Physiological Effects:
BDP has minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. However, it is important to note that the concentration of BDP used in experiments should be carefully controlled to avoid any potential effects on the system being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDP has several advantages for lab experiments, including its high quantum yield, photostability, and versatility. It can be used for various applications, including imaging, sensing, and detection. However, BDP also has some limitations, including its sensitivity to pH and temperature, which can affect its fluorescence properties. Additionally, the synthesis of BDP can be challenging and requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the use of BDP in scientific research. One potential application is in the development of new biosensors for the detection of biological molecules. BDP could also be used in the development of new imaging techniques for studying cellular processes. Additionally, the synthesis of BDP could be optimized to improve its properties and reduce its limitations.
Conclusion:
In conclusion, BDP is a versatile fluorescent probe that has many applications in scientific research. Its synthesis method is well-established, and its mechanism of action is well-understood. BDP has minimal biochemical and physiological effects on cells and tissues, making it an ideal tool for studying biological processes. While it has some limitations, BDP has many advantages and has the potential for many future applications in scientific research.
Métodos De Síntesis
The synthesis of BDP involves a multi-step process that starts with the reaction of 2-aminophenol and ethyl acetoacetate. This is followed by the reaction of the resulting intermediate with propargyl bromide to obtain the final product. The synthesis method of BDP is well-established and has been extensively studied in the literature.
Aplicaciones Científicas De Investigación
BDP is widely used in scientific research as a fluorescent probe. It has been used for various applications, including imaging of cells and tissues, detection of biological molecules, and sensing of environmental factors. BDP is particularly useful for imaging live cells and tissues due to its high quantum yield and photostability. It has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling.
Propiedades
IUPAC Name |
(Z)-N-prop-2-ynoxy-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-6-13-10-7-4-3-5-8-9(7)12-14-11-8/h1H,3-6H2/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGALYUAUHTWES-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCON=C1CCCC2=NON=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO/N=C\1/CCCC2=NON=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-prop-2-ynoxy-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-imine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5779997.png)

![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5780012.png)

amino]methyl}-5-methoxyphenol](/img/structure/B5780030.png)


![methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5780047.png)


![N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5780069.png)

![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)
![N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)